molecular formula C24H24N6O2S B12477589 6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12477589
M. Wt: 460.6 g/mol
InChI Key: DTYPDPSNCAIFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[3-(4-METHOXYPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-3,5-DIMETHYL-1-PHENYLPYRAZOLE is a complex heterocyclic compound that integrates multiple functional groups, including triazole, thiadiazole, and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-{2-[3-(4-METHOXYPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-3,5-DIMETHYL-1-PHENYLPYRAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it can induce apoptosis by activating caspases and other pro-apoptotic proteins .

Comparison with Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

Properties

Molecular Formula

C24H24N6O2S

Molecular Weight

460.6 g/mol

IUPAC Name

6-[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethyl]-3-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C24H24N6O2S/c1-16-21(17(2)29(27-16)18-7-5-4-6-8-18)13-14-23-28-30-22(25-26-24(30)33-23)15-32-20-11-9-19(31-3)10-12-20/h4-12H,13-15H2,1-3H3

InChI Key

DTYPDPSNCAIFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CCC3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)OC

Origin of Product

United States

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